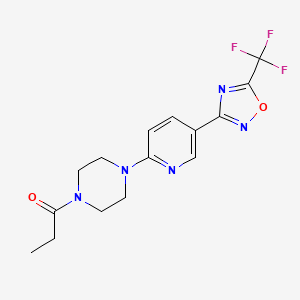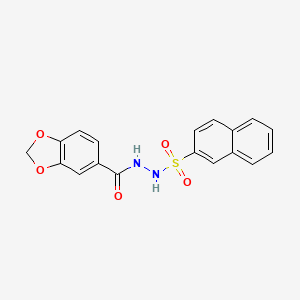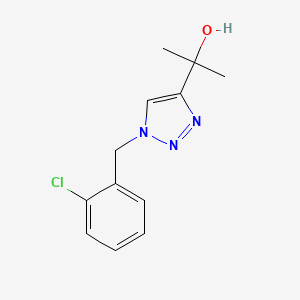
2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a 2-chlorobenzyl group and a propan-2-ol group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the 2-chlorobenzyl and propan-2-ol groups. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the 2-chlorobenzyl group, and the propan-2-ol group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring, the 2-chlorobenzyl group, and the propan-2-ol group. The triazole ring is a heterocycle and can participate in various reactions. The 2-chlorobenzyl group could potentially undergo nucleophilic substitution reactions, and the propan-2-ol group could potentially undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar propan-2-ol group. Its boiling and melting points would be influenced by the size and shape of the molecule, as well as by the presence of any functional groups .Aplicaciones Científicas De Investigación
Antifungal and Anti-Oomycete Activities
This compound has been studied for its potential in combating plant diseases caused by fungi and oomycetes, which significantly affect crop growth and yield . It has shown promising results in inhibiting the growth of pathogens like Physalospora piricola and Phytophthora capsici, which are detrimental to crops such as apples and peppers, respectively . The compound’s efficacy is compared to commercial fungicides, and it has demonstrated superior activity in some cases .
Therapeutic Potential in Medicine
In the medical field, derivatives of this compound exhibit a broad range of biological activities. They have been explored for antibacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties, among others . This makes the compound a valuable synthon for developing new drugs, especially in the context of increasing antibiotic resistance .
Agricultural Applications
The compound’s derivatives have been used to control fungal diseases in crops, such as sclerotinia in oilseed rape. They work by inhibiting the demethylation process in the pathogen’s cell membrane synthesis, effectively preventing the formation of the cell membrane and leading to the death of the pathogen . This not only improves disease control but also has been noted to contribute to increased crop yield and resistance to lodging .
Industrial Applications
While specific industrial applications are not directly cited in the available literature, compounds with similar structures are widely used in the chemical industry as intermediates for the synthesis of various products. Their role in the synthesis of materials with antifungal and antimicrobial properties is particularly noteworthy .
Environmental Science Applications
The compound’s role in environmental science is primarily linked to its use in agriculture and its potential impact on environmental safety and sustainability. Its effectiveness in disease control can lead to reduced use of harmful pesticides and contribute to more sustainable farming practices .
Biochemical Research
In biochemical research, the compound is of interest due to its interaction with enzymes and proteins. It serves as a model for studying the inhibition of enzymes like 14α-demethylase, which is crucial for cell membrane formation in fungi . This research has implications for understanding the mechanisms of disease resistance and the development of new biochemical tools.
Materials Science
Compounds like 2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol are important in materials science for the development of new materials with specific properties, such as increased resistance to degradation by microorganisms. They can be used to create coatings or additives that impart antifungal properties to materials .
Synthesis of Novel Derivatives
The compound’s structure allows for the synthesis of novel derivatives with potential applications in various fields, including pharmaceuticals and agriculture. These derivatives can be tailored to have specific properties, such as selective toxicity towards cancer cells or pathogens .
Mecanismo De Acción
Target of Action
Similar compounds, such as prothioconazole, are known to inhibitergosterol biosynthesis by directly binding to CYP51 (sterol 14a-demethylase) . Ergosterol is a vital component of fungal cell membranes, and its depletion can lead to cell death.
Mode of Action
The compound likely interacts with its target, CYP51, by binding to the active site of the enzyme. This binding inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . The resulting decrease in ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death.
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . By inhibiting the function of CYP51, it prevents the demethylation of lanosterol, a crucial step in the production of ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14a-methylated sterols, which are toxic to the fungal cell .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be the disruption of the fungal cell membrane’s integrity due to the decrease in ergosterol levels. This disruption can lead to cell leakage, impaired cell function, and ultimately cell death .
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-12(2,17)11-8-16(15-14-11)7-9-5-3-4-6-10(9)13/h3-6,8,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMERGVTVTXWRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)
![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)
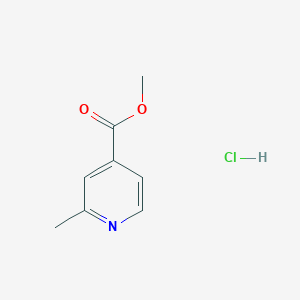
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)
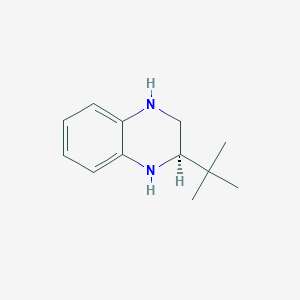
![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)




![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)
